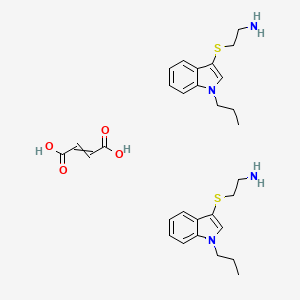![molecular formula C15H12N4O4 B14595010 2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole CAS No. 60059-92-9](/img/structure/B14595010.png)
2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a benzimidazole ring substituted with a 2,4-dinitrophenylmethyl group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole typically involves the reaction of 2,4-dinitrobenzyl chloride with 1-methylbenzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The benzimidazole ring can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: The reduction of nitro groups yields 2-[(2,4-diaminophenyl)methyl]-1-methyl-1H-benzimidazole.
Oxidation: Oxidation of the benzimidazole ring can lead to the formation of benzimidazole-2-carboxylic acid derivatives.
Scientific Research Applications
2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, the nitro groups can participate in redox reactions, affecting cellular processes and leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the benzimidazole ring.
1-Methyl-2-(2,4-dinitrophenyl)hydrazine: Contains a similar dinitrophenyl group but with a hydrazine linkage instead of a benzimidazole ring.
Uniqueness
2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole is unique due to the combination of the benzimidazole ring and the 2,4-dinitrophenylmethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
60059-92-9 |
|---|---|
Molecular Formula |
C15H12N4O4 |
Molecular Weight |
312.28 g/mol |
IUPAC Name |
2-[(2,4-dinitrophenyl)methyl]-1-methylbenzimidazole |
InChI |
InChI=1S/C15H12N4O4/c1-17-13-5-3-2-4-12(13)16-15(17)8-10-6-7-11(18(20)21)9-14(10)19(22)23/h2-7,9H,8H2,1H3 |
InChI Key |
YCUGGFMLDNEGJC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Dibutylamino)methyl]phenol](/img/structure/B14594931.png)




![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)

![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)



![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)

![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)
